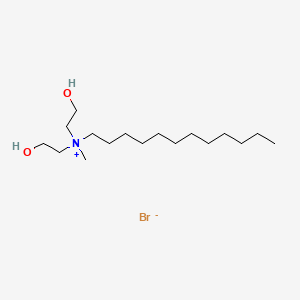

N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide

Descripción general

Descripción

N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide is a quaternary ammonium compound known for its surfactant properties. It is commonly used in various industrial and scientific applications due to its ability to reduce surface tension and its antimicrobial properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide typically involves the reaction of dodecylamine with ethylene oxide to form N,N-bis(2-hydroxyethyl)dodecylamine. This intermediate is then quaternized with methyl bromide to yield the final product. The reaction conditions usually involve:

Temperature: Moderate temperatures around 60-80°C.

Catalysts: Acidic or basic catalysts to facilitate the reaction.

Solvents: Solvent-free conditions or the use of polar solvents like ethanol.

Industrial Production Methods

Industrial production methods often employ continuous flow reactors to maintain consistent reaction conditions and high yields. The use of heterogeneous catalysts, such as zinc-doped calcium oxide nanospheroids, has been reported to enhance the efficiency of the synthesis process .

Análisis De Reacciones Químicas

Types of Reactions

N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: The bromide ion can be substituted with other anions like chloride or sulfate.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

Substitution: Silver nitrate can be used to replace the bromide ion with nitrate.

Major Products

Oxidation: Produces N-oxides which have enhanced antimicrobial properties.

Substitution: Results in various quaternary ammonium salts with different anions.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C17H38BrNO2

- Molecular Weight : 368.4 g/mol

- CAS Number : 57122-49-3

The compound features a long dodecyl chain, which contributes to its surfactant properties, making it effective in reducing surface tension and enhancing solubility in formulations.

Personal Care Products

N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide is widely used in personal care formulations such as shampoos and conditioners. It acts as a conditioning agent, improving hair texture and manageability. Its emulsifying properties enhance the stability of formulations, ensuring a smooth application .

Pharmaceutical Formulations

In pharmaceutical applications, this compound serves as a surfactant in drug delivery systems. It improves the solubility and bioavailability of active pharmaceutical ingredients, facilitating better absorption in the body . Its ability to stabilize emulsions is critical in creating effective topical formulations.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various bacteria and fungi. Studies have shown that it can effectively inhibit microbial growth, making it suitable for applications in disinfectants and antimicrobial coatings . The mechanism involves disrupting microbial cell membranes due to its surfactant nature.

Industrial Cleaning Agents

This compound is employed in formulating biodegradable cleaning products. Its surfactant properties allow it to effectively remove dirt and grease while being environmentally friendly compared to traditional cleaning agents .

Case Studies

Mecanismo De Acción

The compound exerts its effects primarily through its surfactant properties. It disrupts microbial cell membranes by integrating into the lipid bilayer, leading to cell lysis. The molecular targets include the phospholipid components of cell membranes, and the pathways involved are related to membrane integrity and permeability.

Comparación Con Compuestos Similares

Similar Compounds

- N,N-Bis(2-hydroxyethyl)dodecylamine oxide

- N,N-Dimethyldodecylamine oxide

- Dodecylbis(2-hydroxyethyl)methylammonium bromide

Uniqueness

N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide is unique due to its specific combination of hydrophilic and hydrophobic properties, making it highly effective as a surfactant and antimicrobial agent. Its ability to form stable micelles at low concentrations distinguishes it from other similar compounds .

Actividad Biológica

N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide is a quaternary ammonium compound with notable biological activity, particularly in antimicrobial applications. This article explores its biological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

The compound has the chemical formula CHBrNO and features a quaternary ammonium group, which is characteristic of many cationic surfactants. This structure contributes to its surfactant properties, enabling it to interact effectively with biological membranes.

Target Interaction

this compound primarily targets microbial cell membranes through electrostatic interactions. The cationic nature allows it to bind to negatively charged components of the bacterial cell wall, disrupting membrane integrity and leading to cell lysis.

Biochemical Pathways

The compound's mechanism involves:

- Membrane Disruption : It integrates into the lipid bilayer, causing permeability changes.

- Inhibition of Cellular Functions : By disrupting membrane integrity, it interferes with nutrient uptake and waste elimination.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. Studies have reported its effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi.

Case Studies

- Antimicrobial Efficacy : A study demonstrated that this compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating strong antibacterial activity.

- Surface Disinfection : In another case study, it was used in formulations for surface disinfectants, showing a reduction in microbial load by 99.9% within 5 minutes of exposure.

Applications in Research and Industry

This compound has diverse applications:

- Cell Culture : Employed as a surfactant to enhance solubility and stability in cell culture media.

- Drug Delivery Systems : Investigated for its potential to improve the bioavailability of hydrophobic drugs by forming micelles.

- Personal Care Products : Utilized in formulations for its antimicrobial properties, providing preservation against microbial contamination.

Comparative Analysis

To understand its unique properties compared to similar compounds, the following table summarizes key characteristics:

| Compound Name | Antimicrobial Activity | Surfactant Properties | Applications |

|---|---|---|---|

| This compound | High | Excellent | Cell culture, drug delivery |

| N,N-Bis(2-hydroxyethyl)oleamide | Moderate | Good | Personal care products |

| N,N-Bis(2-hydroxyethyl)taurine | Low | Moderate | Nutritional supplements |

Pharmacokinetics and Safety Profile

The pharmacokinetics of this compound suggest good bioavailability due to its amphiphilic nature. However, safety assessments indicate that while it is effective as an antimicrobial agent, caution is advised regarding potential cytotoxicity at higher concentrations.

Propiedades

IUPAC Name |

dodecyl-bis(2-hydroxyethyl)-methylazanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H38NO2.BrH/c1-3-4-5-6-7-8-9-10-11-12-13-18(2,14-16-19)15-17-20;/h19-20H,3-17H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZGJWBFWUITOJD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC[N+](C)(CCO)CCO.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H38BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40510557 | |

| Record name | N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40510557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57122-49-3 | |

| Record name | 1-Dodecanaminium, N,N-bis(2-hydroxyethyl)-N-methyl-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57122-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40510557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.